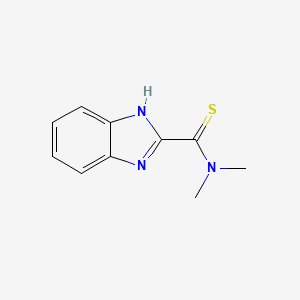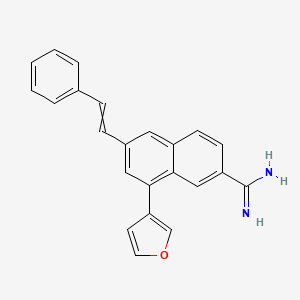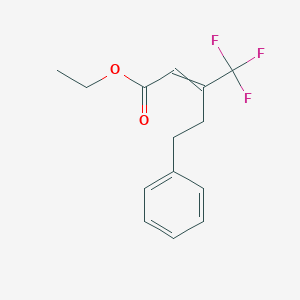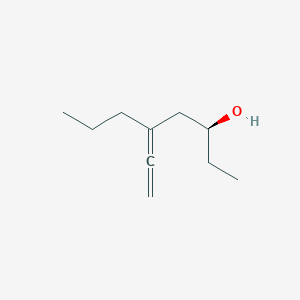![molecular formula C15H17N5O B14225979 n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-42-3](/img/structure/B14225979.png)
n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially lead to unique biological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate indole derivative. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and indole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole or indole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole or indole rings.
科学研究应用
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Shares the pyrazole moiety and exhibits similar biological activities.
1-Propylpyrazole-4-boronic acid: Contains the pyrazole ring and is used in similar chemical reactions.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-containing compound with comparable applications.
Uniqueness
n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to the combination of pyrazole and indole moieties in a single molecule. This structural feature can lead to distinct biological activities and applications that are not observed in compounds containing only one of these moieties.
属性
CAS 编号 |
827318-42-3 |
|---|---|
分子式 |
C15H17N5O |
分子量 |
283.33 g/mol |
IUPAC 名称 |
1-propyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C15H17N5O/c1-2-5-16-15(21)19-12-3-4-13-10(6-12)7-14(20-13)11-8-17-18-9-11/h3-4,6-9,20H,2,5H2,1H3,(H,17,18)(H2,16,19,21) |
InChI 键 |
LCQWNFWQAZSCBP-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)



![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)

